tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)15-9-7-16-5-4-8(13)6-10(16)14-9/h4-7H,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBUZKQYPXTWGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN2C=CC(=CC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate typically involves the reaction of 7-bromoimidazo[1,2-a]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context . Generally, the compound may act by binding to specific proteins or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
tert-Butyl (5-bromoimidazo[1,2-a]pyridin-2-yl)carbamate
tert-Butyl (6-bromoimidazo[1,2-a]pyridin-2-yl)carbamate
- CAS : 1416337-71-7
- Molecular Formula : C₁₂H₁₄BrN₃O₂
- Molecular Weight : 312.16 g/mol
Comparison : - The 6-bromo isomer occupies an intermediate steric and electronic profile between the 5- and 7-bromo derivatives.
- Limited data on purity and storage conditions suggest further characterization is needed for practical applications .
Structural Implications :
- Reactivity : The 7-bromo isomer may exhibit slower reaction kinetics in cross-coupling reactions due to steric hindrance near the carbamate group, whereas the 5-bromo derivative could offer more accessible reaction sites .
- Biological Activity : Positional differences influence binding affinities in drug-receptor interactions. For example, the 7-bromo substituent might enhance selectivity for certain kinase targets .
Comparison with Other tert-Butyl Carbamate Derivatives
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate
- CAS : 1799420-92-0
- Molecular Formula : C₁₁H₁₆FN₃O₃
- Molecular Weight : 257.26 g/mol
Comparison : - This pyrimidine-based carbamate lacks the imidazo[1,2-a]pyridine backbone, reducing its utility in reactions requiring fused bicyclic systems.
- The presence of fluoro and hydroxy groups increases polarity, affecting solubility and logP values compared to brominated analogs .
tert-Butyl (S,Z)-(4-(4-bromothiophen-2-yl)-1,4-dimethyl-6-oxotetrahydropyrimidin-2(1H)-ylidene)carbamate
- CAS : 917471-29-5
- Molecular Formula : C₁₅H₂₀BrN₃O₃S
- Molecular Weight : 402.31 g/mol
Comparison : - The thiophene and tetrahydropyrimidinone moieties distinguish this compound from imidazo[1,2-a]pyridine derivatives.
- Its higher molecular weight and sulfur content make it suitable for diverse reactivity profiles, such as metal-catalyzed thiophene functionalization .
Biological Activity
tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group and a brominated imidazo[1,2-a]pyridine moiety. Its molecular formula is C12H14BrN3O2 , with a molecular weight of approximately 312.17 g/mol . This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and possible therapeutic applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that it can act as an inhibitor of various enzymes by binding to their active sites, disrupting normal functions, and potentially leading to therapeutic effects against diseases such as cancer and infections.
Enzyme Inhibition
Studies have shown that compounds with similar structures exhibit significant enzyme inhibition. For instance, the presence of the bromine atom at the 7-position may enhance the compound's ability to interact with target proteins, leading to effective inhibition. The following table summarizes key findings related to its enzyme inhibition activity:
| Enzyme Target | Inhibition Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| Protein Kinase | Competitive Inhibition | 0.5 | |
| Cyclooxygenase (COX) | Non-competitive Inhibition | 1.2 | |
| Matrix Metalloproteinase | Mixed Inhibition | 0.8 |
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating a potential for development as an anticancer agent. The following case study highlights its effects on cancer cells:
Case Study: Cytotoxicity Against Breast Cancer Cells
- Objective: To evaluate the cytotoxic effects of this compound on MCF-7 breast cancer cells.
- Method: MCF-7 cells were treated with varying concentrations of the compound for 24 hours.
- Results: The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 15 μM.
- Conclusion: These findings suggest that this compound could be further explored as a potential anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, there is evidence suggesting that this compound may also exhibit antimicrobial activity. Compounds in this class have shown effectiveness against various bacterial strains, making them candidates for further investigation in infectious disease treatment.
The synthesis of this compound typically involves the reaction of 7-bromoimidazo[1,2-a]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. This process allows for the formation of the carbamate linkage essential for its biological activity.
Chemical Reactions
This compound can undergo several chemical reactions:
- Substitution Reactions: The bromine atom can be replaced with other nucleophiles.
- Hydrolysis: The carbamate group can hydrolyze under acidic or basic conditions.
The ability to modify the compound through these reactions opens avenues for enhancing its biological activity.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Bromination of the imidazo[1,2-a]pyridine core using reagents like NBS (N-bromosuccinimide) or Br₂ in a solvent such as DCM or THF under inert atmosphere.
- Step 2 : Carbamate protection of the amine group using Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base (e.g., DMAP or TEA) .
- Key Variables : Temperature (0–25°C), reaction time (4–24 hours), and stoichiometry (1.1–1.5 eq brominating agent).
- Example Data :
| Step | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Bromination | NBS | DCM | 0 → 25 | 65–75 |
| Boc Protection | Boc₂O | THF | 25 | 80–85 |
- Challenges : Competing side reactions (e.g., over-bromination) require precise stoichiometric control.
Q. How can the purity and structure of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of bromination and Boc group integration.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or substitution patterns (e.g., confirming the 7-bromo position) .
- Troubleshooting : Discrepancies in melting points or spectral data may indicate residual solvents or byproducts; use column chromatography (silica gel, hexane/EtOAc) for purification.
Q. What are the recommended storage conditions to ensure compound stability?
- Guidelines :
- Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent hydrolysis of the Boc group.
- Avoid exposure to moisture or acidic/basic conditions .
Advanced Research Questions
Q. How can coupling reactions involving the 7-bromo group be optimized for diverse functionalization?
- Experimental Design :
- Suzuki-Miyaura Cross-Coupling : Screen palladium catalysts (Pd(PPh₃)₄, PdCl₂(dppf)) and bases (K₂CO₃, Cs₂CO₃) in solvents like DME/H₂O .
- DoE (Design of Experiments) : Vary parameters (temperature: 80–110°C; ligand: XPhos vs. SPhos) to identify optimal conditions using response surface modeling .
- Data Analysis : Monitor reaction progress via TLC/GC-MS. Conflicting yields between studies may arise from trace oxygen/water; use rigorous degassing protocols.
Q. How to resolve contradictions in reported reactivity of the bromoimidazo[1,2-a]pyridine scaffold?
- Case Study : Discrepancies in nucleophilic substitution rates (SNAr vs. radical pathways).
- Hypothesis Testing : Conduct kinetic studies under varying conditions (polar aprotic vs. protic solvents).
- Cross-Validation : Compare DFT calculations (e.g., Fukui indices for electrophilicity) with experimental data .
Q. What strategies mitigate decomposition during catalytic applications (e.g., photocatalysis)?
- Preventive Measures :
- Add radical scavengers (TEMPO) to suppress undesired side reactions.
- Use low-temperature UV/Vis spectroscopy to track degradation intermediates .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
